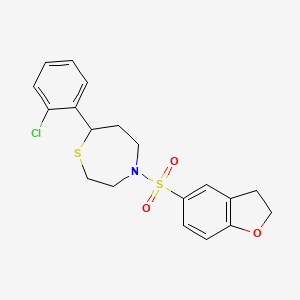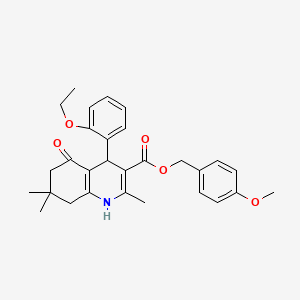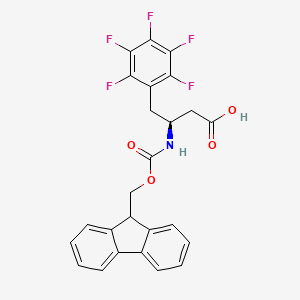
(5-Chloro-2,3-dimethoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Chloro-2,3-dimethoxyphenyl)methanol” is a chemical compound with the molecular formula C9H11ClO3 and a molecular weight of 202.64 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several methods. One method involves the reaction with methanol and caesium carbonate at 90℃ for 1 hour, yielding an 82% product . Another method involves the reaction with sodium tetrahydroborate in isopropyl alcohol for 1 hour under heating conditions, yielding an 81% product .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11ClO3/c1-12-8-4-7 (10)3-6 (5-11)9 (8)13-2/h3-4,11H,5H2,1-2H3 . The InChI key is FONBQQWMSUSTHT-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . The storage temperature is 2-8°C .
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Dimethoxyphenol Derivatives
The compound has been utilized in the synthesis of various derivatives, including dimethoxyphenol, which plays a crucial role in chemical synthesis processes. For example, in the synthesis of 5,7-dimethoxycoumarin, 3,5-dimethoxyphenol is synthesized through methylation reaction by phloroglucinol and methanol, demonstrating the compound's utility in generating important chemical intermediates (Zhi-wen, 2013).
Electrochemical Applications
The electrooxidation process involving dimethomorph (DIM), a related compound, uses square-wave voltammetry and boron-doped diamond electrodes for quantitative analysis. This showcases the potential of dimethoxyphenyl methanol derivatives in electroanalytical applications, particularly in the quantification of compounds like DIM in grape-derived samples (Lucas et al., 2013).
Catalytic and Deactivation Processes
The methanol conversion processes involving zeolites, like H-ZSM-5, demonstrate the role of dimethoxyphenol compounds in catalytic reactions and the associated deactivation mechanisms. The complex reaction mechanisms and product compositions, including retained organic matter like ethyl-trimethyl-benzene and isopropyl-dimethyl-benzene molecules, highlight the chemical dynamics and applications of these compounds in catalysis (Schulz, 2010).
Pharmaceutical and Biochemical Research
- Carbonic Anhydrase Inhibition: Derivatives of dimethoxyphenyl methanol have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing potential pharmaceutical applications. These derivatives inhibit human carbonic anhydrase isoenzymes at micromolar levels, indicating their possible use in therapeutic applications (Çetinkaya et al., 2014).
Materials and Polymer Science
- Polymer Properties and Applications: The macromolecular properties of lignin-inspired poly(dimethoxyphenyl methacrylate)s have been controlled by varying the position of the dimethoxy substituents. This research highlights the potential of dimethoxyphenyl methanol derivatives in materials science, especially in manipulating properties like glass transition temperature (Tg) and solvent resistance of polymers, which are essential for various industrial applications (Wang et al., 2017).
Safety and Hazards
“(5-Chloro-2,3-dimethoxyphenyl)methanol” is classified as a hazardous substance. The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P280, P305+P351+P338, indicating that protective gloves/eye protection/face protection should be worn, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
(5-chloro-2,3-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONBQQWMSUSTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2609165.png)
![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide](/img/structure/B2609170.png)
![2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2609171.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2609172.png)
![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B2609177.png)
![methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate](/img/structure/B2609178.png)





